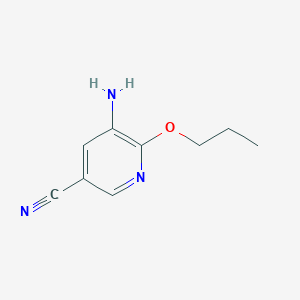

5-Amino-6-propoxypyridine-3-carbonitrile

Description

General Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

Pyridine and its derivatives are integral to numerous natural products, including alkaloids, and are core components of many pharmaceutical agents. The pyridine skeleton's presence in a molecule can influence its biological activity, solubility, and metabolic stability. In synthetic chemistry, the pyridine ring can be readily modified through various reactions, such as electrophilic and nucleophilic substitutions, lithiation, and cross-coupling reactions. This versatility allows chemists to construct intricate molecular frameworks with a high degree of control. The pyridine nitrogen atom can also act as a ligand for metal catalysts, further expanding its utility in synthesis.

Overview of Nitrile-Functionalized Pyridine Derivatives

The incorporation of a nitrile (cyano) group onto the pyridine ring significantly enhances its synthetic potential. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. It can also be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to diverse chemical space. Nitrile-functionalized pyridines are key intermediates in the synthesis of various biologically active compounds. For instance, they are precursors to fused heterocyclic systems, which are common motifs in medicinal chemistry.

Positioning of 5-Amino-6-propoxypyridine-3-carbonitrile within the Pyridine Carbonitrile Class

This compound belongs to a specific subclass of pyridine carbonitriles that are highly functionalized with both an amino and an alkoxy group. The presence of the amino group at the 5-position and the propoxy group at the 6-position, ortho to the ring nitrogen, creates a unique electronic and steric environment. The amino group acts as an electron-donating group, which can modulate the reactivity of the pyridine ring and participate in its own set of chemical transformations. The propoxy group, an electron-donating alkoxy group, further influences the electronic properties of the heterocycle. The nitrile group at the 3-position remains a key handle for further synthetic manipulations. This trifunctionalized scaffold is a versatile platform for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-amino-6-propoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3O/c1-2-3-13-9-8(11)4-7(5-10)6-12-9/h4,6H,2-3,11H2,1H3 |

InChI Key |

UXHPIJFCADHDBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)C#N)N |

Origin of Product |

United States |

Chemical and Physical Properties

The specific properties of 5-Amino-6-propoxypyridine-3-carbonitrile can be inferred from the analysis of related structures. Below is a table summarizing its likely chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF |

| Melting Point | Varies for similar compounds, but typically in the range of 150-250 °C |

Spectroscopic Data (Predicted)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the propoxy group (triplet and sextet), aromatic protons, and the amino group (broad singlet). |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine (B92270) ring, the nitrile carbon, and the carbons of the propoxy group. |

| IR Spectroscopy | Characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N bond of the nitrile group, and C-O stretching of the propoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Mechanistic Elucidation of Reaction Pathways

Postulated Condensation Mechanisms (e.g., Knoevenagel, Michael Additions)

The synthesis of related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives often begins with a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgnih.gov This reaction is a key step in forming carbon-carbon bonds in many pyridine (B92270) syntheses. nih.govnih.gov In a hypothetical pathway to a related structure, an aldehyde and malononitrile (B47326) could react, catalyzed by a mild base, to form an intermediate. nih.gov

Following the initial condensation, a Michael addition (or conjugate addition) could occur. This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In the context of pyridine synthesis, an intermediate could act as a Michael acceptor for a nucleophile like an N-substituted 2-cyanoacetamide, leading to a more complex acyclic intermediate poised for cyclization. nih.govnih.gov While these mechanisms are fundamental in the synthesis of various pyridine derivatives, specific studies applying them to 5-Amino-6-propoxypyridine-3-carbonitrile are not available.

Presumed Intramolecular Cyclization and Ring-Forming Processes

The final step in the formation of the pyridine ring is typically an intramolecular cyclization. In the synthesis of analogous dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, the process involves a sequential substitution and subsequent ring closure where an amino nitrogen attacks a cyano group, followed by tautomerization to form the stable enamino nitrile structure. clockss.org This type of Thorpe-Ziegler cyclization is common for forming aminopyridine rings from dinitrile precursors. For this compound, a plausible, though unconfirmed, mechanism would involve the intramolecular attack of a nitrogen nucleophile onto one of the nitrile groups of a precursor, leading to the formation of the pyridine ring. clockss.org

Investigation of Tautomeric Equilibria and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a key characteristic of aminopyridines. wikipedia.org These compounds can exist in amino and imino forms. researchgate.net The equilibrium between these tautomers is influenced by factors such as solvent polarity and substitution patterns. nih.gov Generally, aminoheteroaromatic compounds predominantly exist in the amino form under normal conditions. researchgate.net For this compound, it is expected to exist primarily in the amino tautomeric form. However, specific experimental or computational studies determining the precise tautomeric equilibrium for this compound are not present in the surveyed literature.

Experimental and Computational Approaches for Mechanistic Analysis

Modern mechanistic studies rely on a combination of experimental and computational methods to identify intermediates and transition states.

Spectroscopic Characterization of Reaction Intermediates

The synthesis of various pyridine and aminopyridine derivatives is often monitored using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR to characterize the final products. nih.govnih.govresearchgate.net For instance, in the synthesis of 2-amino-4,6-diphenylnicotinonitriles, IR spectra confirm the presence of key functional groups like amino (N-H) and cyanide (-CN) stretches, which are indicative of the pyridine core formation. mdpi.com While these methods are standard for product characterization, reports detailing the isolation and spectroscopic analysis of transient intermediates in the specific synthesis of this compound are absent.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction, providing definitive mechanistic insights. This technique is widely used in the study of reaction mechanisms but has not been specifically applied to elucidate the formation of this compound in the available literature.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently used to model reaction mechanisms, calculate the energies of intermediates and transition states, and predict the most likely reaction pathway. nih.govmdpi.com Such studies have been performed on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) to determine optimized geometry and analyze electronic properties. semanticscholar.org Computational analysis of similar aminopyridine structures has also been used to understand their electronic structure and fluorescence behavior. mdpi.com A dedicated computational study modeling the condensation, cyclization, and potential isomerization pathways for this compound would be necessary to provide a theoretical basis for its reaction mechanism, but such a study has not been published.

Chemical Reactivity and Derivatization of the 5 Amino 6 Propoxypyridine 3 Carbonitrile Core

Reactions at the C-5 Amino Functionality

The amino group at the C-5 position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The amino group can readily participate in reactions with various electrophiles, leading to a wide array of derivatives.

Common derivatization reactions at the C-5 amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

The nucleophilicity of the amino group is a critical factor in these transformations. The reaction conditions can be tailored to control the extent of derivatization.

| Reagent | Product | Reaction Type |

| Acetic Anhydride | N-(5-cyano-2-propoxypyridin-3-yl)acetamide | Acylation |

| Benzenesulfonyl Chloride | N-(5-cyano-2-propoxypyridin-3-yl)benzenesulfonamide | Sulfonylation |

| Methyl Iodide | 5-(Methylamino)-6-propoxypyridine-3-carbonitrile | Alkylation |

| Sodium Nitrite/HCl | 5-Chloro-6-propoxypyridine-3-carbonitrile | Diazotization followed by Sandmeyer reaction |

Transformations Involving the C-3 Nitrile Group

The nitrile group at the C-3 position is a versatile functional handle that can be transformed into a variety of other functionalities. chembk.com Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can participate in cycloaddition reactions.

Key transformations of the C-3 nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. nih.gov

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles.

The reactivity of the nitrile group allows for significant structural modifications of the pyridine core.

| Reagent/Condition | Product | Transformation |

| H2SO4, H2O, heat | 5-Amino-6-propoxypyridine-3-carboxylic acid | Hydrolysis |

| LiAlH4 | (5-Amino-6-propoxypyridin-3-yl)methanamine | Reduction |

| Phenylmagnesium Bromide | (5-Amino-6-propoxypyridin-3-yl)(phenyl)methanone | Grignard Reaction |

| Sodium Azide | 5-(5-Amino-6-propoxypyridin-3-yl)-1H-tetrazole | Cycloaddition |

Modification and Reactivity of the C-6 Propoxy Substituent

While O-alkylation of the propoxy group is not a common reaction, the ether linkage can be cleaved under harsh conditions. Ether cleavage typically requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The cleavage of the propyl group would lead to the formation of 5-amino-6-hydroxypyridine-3-carbonitrile and propyl iodide or bromide. The conditions required for this transformation are generally harsh and may affect other functional groups in the molecule.

Rearrangement reactions involving alkoxy groups on heterocyclic systems, such as the Smiles rearrangement, are known to occur under specific conditions. researchgate.net In a potential Smiles-type rearrangement, a nucleophile could attack an activated position on the pyridine ring, leading to the displacement of the propoxy group, which then re-attacks at a different position. However, for 5-Amino-6-propoxypyridine-3-carbonitrile, such a rearrangement would require specific activation and is not a commonly observed transformation under standard laboratory conditions.

Another possibility is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which can occur in nucleophilic substitution of heterocyclic compounds. researchgate.net This complex pathway could potentially lead to rearranged products, but it is highly dependent on the nature of the nucleophile and the reaction conditions.

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. The presence of the electron-donating amino and propoxy groups at the C-5 and C-6 positions, respectively, can partially mitigate this deactivation and direct incoming electrophiles. However, the electron-withdrawing nitrile group at C-3 counteracts this effect. Electrophilic substitution, if it occurs, would likely be directed to the C-2 or C-4 positions, but would require forcing conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) are the most activated towards nucleophilic attack. In this compound, the C-2 and C-4 positions are potential sites for nucleophilic attack, especially if a good leaving group is present at one of these positions. The existing substituents would significantly influence the regioselectivity and feasibility of such reactions.

Applications of Pyridine Carbonitrile Derivatives

Medicinal Chemistry

Pyridine carbonitrile derivatives are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in molecules with diverse therapeutic activities, including anticancer and anti-inflammatory properties. nih.gov For instance, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a similar aminopyridine core, have demonstrated potent anti-proliferative effects in cancer cell lines. mdpi.com The nicotinonitrile scaffold is considered an attractive bioactive framework for developing various therapeutic agents. ekb.eg

Materials Science

The electronic properties of pyridine carbonitrile derivatives make them interesting candidates for applications in materials science. Their fluorescence properties can be tuned by modifying the substituents on the pyridine ring. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been investigated as fluorescent probes for monitoring photopolymerization processes. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions also suggests potential applications in the design of novel metal-organic frameworks (MOFs) and coordination polymers.

Multicomponent Reaction Strategies for Pyridine Carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netbohrium.com This approach is highly convergent and atom-efficient, often leading to a reduction in waste and purification steps compared to traditional multi-step syntheses. researchgate.netbohrium.com The synthesis of pyridine derivatives, including those with amino and carbonitrile functionalities, is well-suited to MCR strategies. researchgate.netbohrium.com

Catalyst-Mediated One-Pot Protocols

One-pot syntheses, particularly those mediated by catalysts, offer significant advantages in terms of efficiency and sustainability. clockss.orgjocpr.com Various catalytic systems have been developed to facilitate the synthesis of substituted pyridines, including organocatalysts and heterogeneous catalysts.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has gained prominence as a "green" alternative to metal-based catalysts. dntb.gov.ua In the context of pyridine synthesis, various organocatalysts have been employed to promote the formation of the pyridine ring. For instance, dithiophosphoric acid has been identified as a versatile catalyst capable of performing multiple roles, including acting as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govresearchgate.netacs.orgiciq.org Other organocatalysts, such as imidazole (B134444) and borax, have also been successfully used in multicomponent reactions to synthesize functionalized pyridines. acs.org

A notable organocatalytic approach involves the photochemical functionalization of pyridines. nih.govresearchgate.netacs.orgiciq.org This method utilizes light to activate the catalyst, enabling reactions to proceed under mild conditions. numberanalytics.com For example, visible-light photocatalysis has been employed for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Features |

| Brønsted Acid/SET Reductant | Dithiophosphoric Acid | Photochemical Functionalization | Masters three catalytic tasks; enables distinct positional selectivity. nih.govresearchgate.netacs.orgiciq.org |

| Base Catalyst | Imidazole | Multicomponent Reaction | Diversity-oriented synthesis of functionalized heterocycles. acs.org |

| Lewis Acid | Borax | Domino Reaction | Synthesis of highly functionalized pyridines. acs.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. numberanalytics.com This simplifies product purification and enhances the economic and environmental viability of the synthetic process. numberanalytics.com A variety of solid-supported catalysts have been investigated for pyridine synthesis.

Zeolites and metal-organic frameworks (MOFs) are porous materials that can be used as solid-supported catalysts. numberanalytics.com Their well-defined structures and tunable acidity make them effective catalysts for various organic transformations, including the alkylation and acylation reactions often involved in pyridine synthesis. numberanalytics.com Other heterogeneous catalysts that have proven effective include silica (B1680970) sulfuric acid (SSA), which can be used under microwave irradiation to accelerate reactions, and calcined Mg-Fe hydrotalcite, which acts as a solid base catalyst. mdpi.comresearchgate.net

| Catalyst | Reaction Conditions | Starting Materials (General) | Advantages |

| Silica Sulfuric Acid (SSA) | Microwave irradiation (e.g., 110 °C, 12-15 min) | Aldehydes, active methylene (B1212753) compounds, ammonia (B1221849) source | Short reaction times, high yields, operational simplicity. mdpi.com |

| Calcined Mg-Fe Hydrotalcite | Ambient temperature | Aromatic aldehyde, malononitrile (B47326), phenylhydrazine | High basicity, good catalytic activity, simple work-up. researchgate.net |

| Zeolites/MOFs | Varies | Varies | Catalyst recyclability, ease of separation. numberanalytics.com |

Solvent-Dependent Synthetic Pathways

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the reaction mechanism. acs.orgacs.org The development of synthetic routes in environmentally benign solvents is a key aspect of green chemistry.

Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and environmental friendliness. wikipedia.org The Hantzsch pyridine synthesis, a classic MCR, has been successfully performed in aqueous media, sometimes with the aid of surfactants to form micelles. wikipedia.org Ultrasonic irradiation has also been shown to enhance reaction rates and yields in aqueous systems. wikipedia.org Furthermore, methods have been developed for the synthesis of fused pyridines using CO2 as a carbon source in aqueous solutions, highlighting innovative and green approaches to pyridine construction. rsc.org The use of potassium carbonate as a catalyst in water has also been reported for the synthesis of pyranothiazole derivatives, a methodology that could be adapted for pyridine synthesis. rroij.com

| Reaction Type | Catalyst/Promoter | Key Features |

| Hantzsch Pyridine Synthesis | p-Toluenesulfonic acid (PTSA) with ultrasonic irradiation | High product yield (e.g., 96%). wikipedia.org |

| Fused Pyridine Synthesis | Ammonium cation with CO2 atmosphere | Utilizes CO2 as a carbon source; photosensitive products. rsc.org |

| Multicomponent Synthesis | Potassium Carbonate | Green, low cost, mild, and efficient. rroij.com |

While the push towards aqueous and solvent-free conditions is strong, organic solvents remain crucial for many synthetic transformations due to their ability to dissolve a wide range of reactants. The choice of organic solvent can significantly influence the reaction pathway. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, switching the solvent from ethanol (B145695) to acetonitrile (B52724) was found to be critical for achieving the direct synthesis from sterically hindered aldehydes. acs.orgacs.org Mechanistic studies revealed that the catalyst and solvent system could influence the final oxidation step of the reaction. acs.orgacs.org In some cases, solvent-free conditions, often in combination with a heterogeneous catalyst, can provide a highly efficient and environmentally friendly alternative to traditional solvent-based systems. conicet.gov.arias.ac.in

| Solvent | Catalyst System | Observation |

| Ethanol vs. Acetonitrile | Ionic base (TBAH) vs. Amine base (piperidine) | Amine base is more effective in ethanol; ionic base in acetonitrile gives similar yields in shorter times. acs.org |

| Dichloromethane, Toluene, THF, etc. | Cobalt Complex or Uranyl Acetate | Acetonitrile was found to be the optimal solvent for the Strecker reaction to produce α-aminonitriles. jocpr.com |

| Solvent-Free | Wells-Dawson heteropolyacid | Good yields, easy separation and recovery of the catalyst. conicet.gov.ar |

Environmentally Benign Synthetic Methods

Modern organic synthesis places a strong emphasis on developing environmentally friendly protocols that minimize waste, reduce energy consumption, and avoid hazardous materials. The construction of highly functionalized pyridine rings, such as that in this compound, is increasingly benefiting from these green chemistry principles.

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all reactant atoms into the final product. illinois.edunih.govmdpi.com Multicomponent reactions (MCRs) are exemplary of this concept, as they allow for the construction of complex molecules like pyridine derivatives in a single step from three or more starting materials, thereby minimizing waste. nih.govresearchgate.net

For the synthesis of the 5-amino-6-alkoxypyridine-3-carbonitrile scaffold, a hypothetical atom-economical approach would involve a one-pot condensation of a suitable β-enamino nitrile or a related active methylene compound, an aldehyde, and an alcohol source in the presence of an oxidizing agent. Such reactions, particularly when catalyzed, proceed with high efficiency, incorporating the majority of the atomic mass of the reactants into the desired pyridine structure. researchgate.net

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | Description | Atom Economy | Waste Generation |

|---|---|---|---|

| Multicomponent Reaction | Three or more reactants combine in a single step to form the product. | High | Low |

| Addition Reaction | Two molecules combine to form a single product. | 100% (Ideal) | Very Low |

| Substitution Reaction | Part of one molecule is replaced by another atom or group. | Moderate | Moderate (Byproducts) |

| Elimination Reaction | A molecule splits into two smaller molecules. | Low | High (Byproducts) |

Green Chemistry Principles in Design

The application of green chemistry principles extends beyond atom economy to include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. nih.govrsc.org For pyridine synthesis, this has led to the development of methods that utilize water as a solvent, employ microwave irradiation to reduce reaction times, or use recyclable catalysts. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of substituted pyridine-3-carbonitriles, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. jocpr.com The synthesis of related aminopyrimidine derivatives, for instance, has been successfully achieved using environmentally friendly one-pot, three-component strategies in water, catalyzed by reusable complexes. researchgate.net These methodologies represent a significant step forward in the sustainable production of heterocyclic compounds.

Sequential Synthetic Approaches and Strategic Precursor Utilization

The construction of a polysubstituted pyridine ring like this compound requires careful strategic planning to ensure the correct placement of functional groups. Sequential, one-pot reactions that build upon strategically chosen precursors are central to this effort.

Routes Involving Pre-functionalized Pyridine Intermediates

While many modern syntheses build the pyridine ring from acyclic precursors, another strategy involves the modification of an existing, pre-functionalized pyridine ring. For the target molecule, this could theoretically involve starting with a pyridine derivative already containing some of the required substituents, such as a halogen or a nitro group, which can then be chemically transformed into the final amino and propoxy groups. For example, a nucleophilic aromatic substitution (SNAr) on a dihalopyridine could introduce the propoxy group, followed by reduction of a nitro group or amination to install the amino functionality. However, building the ring is often more efficient and allows for greater diversity.

A more common approach involves the use of pre-functionalized acyclic precursors. For instance, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitriles can be achieved from chalcones (α,β-unsaturated ketones) and 3-aminocrotononitrile. jocpr.com The chalcone (B49325) itself is prepared from an acetophenone (B1666503) and a benzaldehyde, demonstrating a linear sequence of precursor functionalization leading to the final heterocyclic core.

Cascade and Domino Reactions Leading to the Pyridine Core

Cascade and domino reactions are powerful tools in organic synthesis, enabling the formation of multiple chemical bonds in a single, uninterrupted sequence. rhhz.netacs.org These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials. The synthesis of highly substituted pyridines is well-suited to this approach. epfl.chnih.gov

A plausible cascade route to the this compound core could initiate with a Knoevenagel condensation between an aldehyde and an active methylene nitrile (e.g., malononitrile). The resulting vinylidene malononitrile is a potent Michael acceptor. Subsequent addition of a second equivalent of a nucleophile, followed by intramolecular cyclization and aromatization (often via oxidation), can yield the densely functionalized pyridine ring in one pot. This sequence efficiently assembles the heterocyclic core with control over the substitution pattern.

Control of Regioselectivity and Stereoselectivity in Pyridine Ring Formation

Achieving the correct arrangement of substituents on the pyridine ring is a challenge of regioselectivity. For aromatic molecules like this compound, stereoselectivity is not a concern for the final product but is crucial for any non-aromatic intermediates in the synthetic pathway.

The regiochemical outcome of pyridine synthesis is often dictated by the nature of the reactants and the reaction mechanism. In the construction of pyrazolo[1,5-a]pyridines, for example, a TEMPO-mediated [3+2] annulation-aromatization protocol was developed that proceeds with high and predictable regioselectivity. acs.org Similarly, the synthesis of 5-azaindazoles relies on a regioselective intramolecular amination reaction. rsc.org

For the target molecule, controlling the position of the amino and propoxy groups is paramount. In multicomponent reactions that form the pyridine ring, the inherent reactivity of the starting materials guides the regiochemistry. For instance, in the Thorpe-Ziegler type synthesis of aminopyridines, the cyclization is directed by the positions of the nitrile and active methylene groups in the acyclic precursor. Judicious choice of starting materials, such as a β-alkoxy-α,β-unsaturated nitrile, can pre-determine the position of the propoxy group at C6, while the cyclization partner would be chosen to place the amino group at C5.

Table 2: Key Compounds Mentioned

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Malononitrile | CH₂(CN)₂ | Key building block for pyridine-3-carbonitrile (B1148548) synthesis. |

| 3-Aminocrotononitrile | CH₃C(NH₂)=CHCN | Pre-functionalized precursor for pyridine ring formation. |

| Chalcones | Ar-CO-CH=CH-Ar' | α,β-Unsaturated ketone precursors in pyridine synthesis. |

Theoretical and Computational Studies of Pyridine Carbonitrile Scaffolds

Electronic Structure and Molecular Orbital Theory Calculations

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. uwosh.edu For pyridine (B92270) carbonitrile derivatives, calculations of the electronic structure provide insights into their reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a common computational method used for these calculations. nih.gov

The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For a molecule like 5-Amino-6-propoxypyridine-3-carbonitrile, the amino (-NH2) and propoxy (-OCH2CH2CH3) groups act as electron-donating groups, while the nitrile (-CN) group is an electron-withdrawing group. These substituents significantly influence the electronic landscape of the pyridine ring. Computational studies would likely show that the HOMO is delocalized over the pyridine ring and the electron-donating amino group, while the LUMO is concentrated around the electron-withdrawing nitrile group and the pyridine ring.

Table 1: Representative Calculated Electronic Properties of a Substituted Pyridine Carbonitrile

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative for a substituted pyridine carbonitrile and calculated using DFT methods.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. nih.govnih.gov For this compound, the flexibility of the propoxy group is a key factor.

Computational methods can be used to rotate the bonds of the propoxy chain and calculate the potential energy at each rotational angle, generating a potential energy surface. The minima on this surface correspond to stable conformers. These studies can reveal the most likely shapes the molecule will adopt.

Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing certain conformations. mdpi.com In this compound, an intramolecular hydrogen bond could potentially form between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring or the oxygen atom of the propoxy group. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational tool used to analyze the electron density to identify and characterize such interactions. mdpi.com

Table 2: Illustrative Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.2 |

Note: This data is representative and illustrates the typical energy differences between conformers of a flexible molecule.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.orgcompchemhighlights.org These predictions can aid in the identification and characterization of newly synthesized compounds. For instance, DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

Furthermore, computational methods can be used to study the energetics of chemical reactions involving pyridine carbonitriles. This includes calculating the activation energies and reaction enthalpies for various synthetic pathways. rsc.org Such studies can help in optimizing reaction conditions and understanding reaction mechanisms. For example, the energetics of the final step in a potential synthesis of this compound could be modeled to predict its feasibility.

Table 3: Exemplary Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Pyridine Carbonitrile Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 155.2 | 154.8 |

| C3 | 110.5 | 111.0 |

| C4 | 140.1 | 139.7 |

| C5 | 118.9 | 119.3 |

| C6 | 158.4 | 158.0 |

Note: This is a representative comparison to illustrate the accuracy of computational NMR predictions.

Computational Design of Novel Pyridine Carbonitrile Structures

Theoretical and computational studies are instrumental in the rational design of novel molecules with specific properties. rsc.orgresearchgate.net By understanding the structure-property relationships of pyridine carbonitriles, new derivatives can be designed in silico before their synthesis is attempted.

For example, if the goal is to design a pyridine carbonitrile derivative with a smaller HOMO-LUMO gap to enhance its electronic properties, computational models can be used to screen various substituents on the pyridine ring. By systematically replacing the amino and propoxy groups with other electron-donating or electron-withdrawing groups, a library of virtual compounds can be created and their electronic properties calculated. This computational screening can identify promising candidates for synthesis and experimental testing. This approach accelerates the discovery of new materials and therapeutic agents. nih.govtandfonline.com

Applications As Building Blocks in Advanced Organic Synthesis

Strategic Use in the Construction of Complex Molecular Architectures

The strategic deployment of 5-Amino-6-propoxypyridine-3-carbonitrile in the synthesis of complex molecules hinges on the selective reactivity of its functional groups. The pyridine (B92270) ring itself serves as a robust scaffold, while the amino, propoxy, and cyano substituents offer handles for a variety of chemical transformations. Organic chemists can exploit these features to build elaborate molecular architectures through sequential and controlled reactions.

The amino group at the 5-position can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, for further derivatization. The nitrile group at the 3-position is a versatile precursor for the synthesis of amines, carboxylic acids, and various heterocyclic rings. The propoxy group at the 6-position, while generally less reactive, can influence the electronic properties of the pyridine ring and can be a site for ether cleavage under specific conditions to reveal a hydroxyl group for further functionalization.

The interplay of these functional groups allows for the regioselective synthesis of highly substituted pyridine derivatives, which are key components in many biologically active compounds and functional materials. For instance, the amino and nitrile groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Table 1: Key Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Transformations |

| Amino | 5 | Nucleophilic substitution, diazotization, acylation, alkylation |

| Propoxy | 6 | Ether cleavage, modulation of ring electronics |

| Nitrile | 3 | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition |

| Pyridine Ring | - | N-alkylation, N-oxidation, electrophilic and nucleophilic substitution |

Development of Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.ukbroadinstitute.orgThis compound is an ideal starting material for DOS due to its multiple points of diversification. By systematically varying the reagents that react with the amino, nitrile, and even the propoxy groups, a large library of distinct compounds can be synthesized from a common scaffold.

For example, a library of amides can be generated by reacting the 5-amino group with a diverse set of carboxylic acids. Similarly, the 3-nitrile group can be converted into a variety of heterocycles by reacting it with different bifunctional reagents. This approach allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired biological activities. The ability to generate structural diversity is a crucial aspect of modern medicinal chemistry. cam.ac.uk

The general principles of DOS involve the efficient creation of functionally diverse small-molecule collections. cam.ac.uk The use of building blocks like This compound facilitates the assembly of libraries with significant skeletal and appendage diversity.

Contribution to the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. u-szeged.hunih.govThis compound serves as a valuable precursor for the synthesis of a variety of these important scaffolds. The inherent reactivity of the aminonitrile functionality allows for the construction of fused ring systems and other complex heterocyclic structures.

The presence of the amino and cyano groups on adjacent positions of the pyridine ring can be exploited in cyclization reactions to form fused pyrimidines, pyrazoles, and other bicyclic systems. researchgate.net For instance, condensation of the aminonitrile with various reagents can lead to the formation of pyridopyrimidines, which are known to exhibit a wide range of biological activities. The synthesis of such fused heterocyclic compounds is a significant area of research in medicinal chemistry. bhu.ac.in

Furthermore, the pyridine nitrogen itself can be involved in cyclization reactions, further expanding the range of accessible heterocyclic scaffolds. The versatility of this building block makes it a key component in the synthetic chemist's toolbox for the construction of novel nitrogen-containing heterocycles. mdpi.com

Table 2: Examples of Heterocyclic Scaffolds Derived from Aminopyridine Precursors

| Precursor Type | Reagent | Resulting Heterocycle |

| 2-Aminopyridine | α-Halo ketone | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidin-4-one |

| 3-Aminopyridine | Diketene | Pyrido[3,2-d]pyrimidin-4-one |

Q & A

Q. What synthetic routes are effective for preparing 5-Amino-6-propoxypyridine-3-carbonitrile, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a leaving group (e.g., halide) at the 6-position of a pyridine precursor with propoxy under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalyst screening : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (from ~40% to 60%) are achieved by inert atmosphere (N₂) to prevent oxidation of the amino group .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : and NMR to confirm substituent positions (e.g., propoxy CH₂ peaks at δ 1.0–1.5 ppm, nitrile absence in ).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (NH₂) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ion [M+H]⁺ .

- Elemental Analysis : Validate empirical formula (C₉H₁₂N₄O) with <0.3% deviation .

Q. How can researchers screen the biological activity of this compound against therapeutic targets?

Methodological Answer:

- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition with ATP-competitive binding studies).

- Cellular models : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream protein modulation).

- Dose-response curves : IC₅₀ determination via 8-point dilution series (1 nM–100 µM) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

Q. How can researchers validate the compound’s solubility and formulation for in vitro studies?

Methodological Answer:

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell media (final DMSO <0.1%).

- Surfactant-assisted dissolution : Add 0.1% Tween-80 for hydrophobic batches.

- LC-MS monitoring : Confirm no precipitation or degradation during incubation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX tools resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data collection : High-resolution (<1.0 Å) synchrotron data to resolve electron density for the propoxy chain.

- SHELXD/SHELXE : Direct methods for phase solution; SHELXL for refinement with anisotropic displacement parameters.

- Validation : Check R-factor convergence (<5%) and ADPs for non-H atoms. Use PLATON to validate geometry .

Q. How can structure-activity relationship (SAR) studies using structural analogs identify critical functional groups for biological activity?

Methodological Answer:

Q. What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity?

Methodological Answer:

- DFT calculations : Gaussian09 to model reaction barriers for CYP450-mediated oxidation (e.g., propoxy O-dealkylation).

- ADMET prediction : SwissADME for bioavailability radar; ProTox-II for hepatotoxicity risk.

- Metabolite ID : LC-HRMS/MS with Mass Frontier to fragment predicted metabolites .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Q. What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.